2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride
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Overview
Description
2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride is a complex organic compound that features a unique fusion of furan, benzodioxole, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to handle large-scale reactions. The purification process may involve techniques such as crystallization, distillation, and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Scientific Research Applications
2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carboxylic acid
- 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-methyl ester
- 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-amine
Uniqueness
What sets 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride apart from similar compounds is its specific functional group, the carbonyl chloride. This group imparts unique reactivity and potential for further chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
126590-72-5 |
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Molecular Formula |
C13H6ClNO5 |
Molecular Weight |
291.64 g/mol |
IUPAC Name |
2-furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C13H6ClNO5/c14-12(16)11-4-15-13(20-11)10-2-6-1-8-9(18-5-17-8)3-7(6)19-10/h1-4H,5H2 |
InChI Key |
NFWMHESKKCXUTH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)Cl |
Origin of Product |
United States |
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